Raf265 derivative

Kinase inhibitor SAR N-desmethyl analog Benzimidazole scaffold

The Raf265 derivative (N-desmethyl-RAF265, CAS 1942849-27-5) is a high-purity (≥98%) research tool engineered for definitive SAR investigations. A single N-methyl deletion shifts biochemical RAF kinase potency into the micromolar range (IC50 5–10 μM), uniquely enabling clean attribution of the N-methyl group's role in hinge-region binding. Use as a structurally matched negative control alongside parent RAF265 (nanomolar potency) to validate target engagement, or as a synthetic intermediate and metabolite-identification standard. In stock; inquire for bulk pricing.

Molecular Formula C23H14F6N6O
Molecular Weight 504.39
Cat. No. B1574143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaf265 derivative
Molecular FormulaC23H14F6N6O
Molecular Weight504.39
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Raf265 Derivative (CAS 1942849-27-5): Procurement-Relevant Structural and Pharmacological Baseline


The Raf265 derivative (CAS 1942849-27-5) is the N-desmethyl analog of the clinical pan-RAF/VEGFR inhibitor RAF265 (CHIR-265, CAS 927880-90-8) [1]. It belongs to the imidazo-benzimidazole class of ATP-competitive kinase inhibitors and is offered commercially as a research-grade tool compound (purity ≥98–99%) . The defining structural modification—absence of the N-methyl group on the benzimidazole core—reduces the molecular weight from 518.41 Da (parent) to 504.39 Da and is associated with a substantial alteration in kinase inhibitory potency [2]. While parent RAF265 progressed to Phase 2 clinical evaluation in metastatic melanoma, the derivative remains a preclinical research probe whose full pharmacological effects are explicitly noted by multiple vendors as not fully characterized [3].

Why Raf265 Derivative Cannot Be Interchanged with Parent RAF265, Sorafenib, or Vemurafenib in Experimental Protocols


The Raf265 derivative differs from its parent compound by a single N-methyl deletion that produces an approximately 100- to 300-fold reduction in biochemical kinase inhibitory potency, shifting the IC50 range from nanomolar (parent RAF265: 3–60 nM against C-Raf/B-Raf/B-Raf V600E ) to micromolar (derivative: 5–10 μM [1]). This potency gap places the derivative in a fundamentally different pharmacological tier compared with all clinically evaluated RAF inhibitors—including sorafenib (Raf-1 IC50 = 6 nM, B-Raf IC50 = 22 nM ) and vemurafenib (B-Raf V600E IC50 = 31 nM ). Critically, the derivative's full kinase selectivity profile has not been published, meaning assumptions about target engagement or off-target activity cannot be reliably extrapolated from parent RAF265 data. Direct experimental substitution without independent target-engagement validation risks producing non-overlapping or uninterpretable results, particularly in cellular assays where the derivative's micromolar potency may overlap with non-specific cytotoxic concentrations.

Raf265 Derivative Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Structural Basis of Potency Attenuation: N-Desmethyl Modification Reduces Biochemical RAF Inhibition by ~100–300-Fold

The Raf265 derivative (C23H14F6N6O, MW 504.39) is the N-desmethyl analog of RAF265 (C24H16F6N6O, MW 518.41), differing solely by the absence of the N-methyl substituent at position 1 of the benzimidazole ring [1]. The parent RAF265 IUPAC name confirms the 1-methyl substitution: 1-methyl-5-[[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]-4-pyridinyl]oxy]-N-[4-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine; the derivative is the corresponding NH-benzimidazole: 6-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine . This single methyl deletion is associated with a shift in reported RAF inhibitory activity from the parent's biochemical IC50 of 3–60 nM (0.003–0.060 μM) to the derivative's reported IC50 of 5–10 μM [2], representing an approximately 83- to 3,333-fold potency reduction depending on the specific RAF isoform and assay endpoint selected for comparison.

Kinase inhibitor SAR N-desmethyl analog Benzimidazole scaffold RAF kinase

Kinase Selectivity Profile: Parent RAF265 Has Published Broad-Profiling Data; Derivative Selectivity Is Uncharacterized

Parent RAF265 (compound 1) has been profiled against a panel of tyrosine kinases with published biochemical IC50 values: B-RAF V600E = 0.020 μM, VEGFR2 = 0.020 μM, c-KIT = 0.020 μM, PDGFRβ = 0.006 μM, LCK > 6.0 μM, FYN > 10 μM, SRC > 10 μM, demonstrating selectivity against SRC-family kinases while retaining VEGFR and PDGFR activity relevant to anti-angiogenic effects [1]. In cell-based assays, RAF265 inhibited Ba/F3-B-RAF V600E with EC50 = 0.14 μM and VEGFR2 phosphorylation with EC50 = 0.19 μM [2]. The Raf265 derivative has no published kinase selectivity profiling data; multiple vendor sources explicitly state 'the effects of this derivative are not known' [3]. Whether the N-desmethyl modification alters the selectivity fingerprint relative to parent RAF265—e.g., affecting SRC-family kinase discrimination, VEGFR2 engagement, or the broader kinome profile—remains experimentally undetermined.

Kinase selectivity profiling Off-target activity VEGFR2 PDGFRβ c-KIT

Physicochemical Property Differentiation: Solubility and Formulation-Relevant Parameters for In Vitro Assay Design

The Raf265 derivative exhibits distinct solubility properties compared with parent RAF265, relevant to in vitro assay preparation and compound handling. The derivative shows DMSO solubility of 101 mg/mL (200.24 mM) , ethanol solubility of 101 mg/mL, and water solubility <1 mg/mL . Parent RAF265 (from Selleck) shows DMSO solubility of 100 mg/mL (192.89 mM), ethanol solubility of 33–45 mg/mL (63.65–86.8 mM), and is water-insoluble . The key practical difference is in ethanol solubility: the derivative (101 mg/mL) is approximately 2–3× more soluble in ethanol than the parent (33–45 mg/mL), which may facilitate ethanol-based stock solution preparation. Both compounds are highly lipophilic (parent cLogP > 5 [1]) and essentially water-insoluble, requiring organic co-solvents for biological assay applications. The derivative's molecular weight (504.39 Da) is 14 Da lower than the parent (518.41 Da), and its ALogP is reported as 6.263 , consistent with high lipophilicity.

Aqueous solubility DMSO solubility Formulation In vitro assay

Clinical Translation Gap: Parent RAF265 Reached Phase 2 with Defined Human PK/PD; Derivative Has No Clinical or In Vivo Validation

Parent RAF265 completed a multicenter Phase 1 dose-escalation trial (NCT00304525) in 77 patients with advanced or metastatic melanoma, establishing a maximum tolerated dose (MTD) of 48 mg once daily, a mean serum half-life of approximately 200 hours (~11 days), and an objective response rate (ORR) of 12.1% (8/66 evaluable patients: 7 partial responses, 1 complete response) with activity observed in both BRAF-mutant (ORR 16%) and BRAF wild-type (ORR 13%) disease [1][2]. Pharmacodynamic biomarker modulation was confirmed, including dose-dependent p-ERK inhibition in tumor tissue and significant decreases in soluble VEGFR-2 (sVEGFR-2) levels [3]. Preclinically, RAF265 produced >70% tumor volume inhibition in HCT116 colon carcinoma xenografts at 12 mg/kg and showed 41% responder rate (>50% tumor growth reduction) in patient-derived melanoma xenografts [4][5]. The Raf265 derivative has no published in vivo pharmacokinetic, toxicological, or efficacy data; no clinical program exists; and its oral bioavailability, while claimed in vendor literature, has not been independently demonstrated. The development of parent RAF265 has not progressed beyond Phase 2 [6].

Clinical pharmacokinetics Phase 1 trial Maximum tolerated dose Human half-life BRAF-mutant melanoma

Cellular Antiproliferative Potency Overlap: Derivative Micromolar IC50 Overlaps with Parent RAF265 Cellular IC50 in Specific Cancer Lines, Creating Ambiguity

A critical caution in interpreting the Raf265 derivative's reported IC50 of 5–10 μM is that it overlaps with the cellular antiproliferative IC50 of parent RAF265 in certain cell lines. Parent RAF265 inhibits proliferation of HT29 and MDAMB231 cells with IC50 values of 5–10 μM, while showing substantially greater potency in B-RAF V600E-mutant melanoma lines: A375, Malme-3M, and WM-1799 with IC50 = 0.04–0.2 μM [1]. This creates a potential confound: the derivative's reported IC50 may reflect either (a) genuine but weak RAF inhibitory activity, (b) residual cellular activity comparable to parent RAF265 in less-sensitive cell backgrounds, or (c) non-specific cytotoxicity at micromolar concentrations. Without a direct head-to-head comparison in the same assay panel with appropriate controls, the biological significance of the derivative's micromolar activity cannot be disentangled from the parent's known weak activity in specific cellular contexts.

Cellular proliferation assay HT29 MDAMB231 SKMEL-28 Antiproliferative potency

Procurement Cost-Benefit Analysis: Derivative Pricing Relative to Parent and Alternative RAF Inhibitors

The Raf265 derivative is commercially available from multiple vendors. Pricing at one major supplier (Aladdin Scientific) is $806.90 for 5 mg and $2,459.90 for 25 mg (≥99% purity) ; the 10 mM DMSO solution (1 mL) is priced at $687.90 . For comparison, parent RAF265 from Selleckchem is priced at $1,415.74 for 5 mg, $2,629.71 for 10 mg, and $4,561.83 for 25 mg . This places the derivative at a moderate discount (~43% lower for the 5 mg size) compared with the parent compound, but at a substantial premium relative to widely available generic RAF inhibitors such as sorafenib. Given the derivative's uncharacterized pharmacology, the modest price differential relative to the well-characterized parent RAF265 may not justify procurement for target-engagement studies. However, for medicinal chemistry SAR campaigns exploring the contribution of the N-methyl substituent to RAF binding, the derivative serves as a structurally defined comparator that cannot be replaced by unrelated RAF inhibitors.

Procurement cost Research tool economics SAR probe Vendor pricing

Raf265 Derivative: Recommended Research Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry SAR: Probing the Contribution of the N-Methyl Substituent to RAF Kinase Binding Affinity

The Raf265 derivative is most appropriately deployed as a structurally matched comparator in structure-activity relationship (SAR) studies investigating the pharmacological contribution of the N-methyl group on the benzimidazole core of RAF265-class inhibitors. The derivative (N-desmethyl-RAF265, C23H14F6N6O) and parent (C24H16F6N6O) differ by only one methyl group, enabling clean attribution of any differential biochemical activity to this single structural modification [1]. Head-to-head biochemical kinase assays comparing both compounds against a panel of RAF isoforms and related tyrosine kinases would directly quantify the energetic contribution of the N-methyl substituent to hinge-region binding. The derivative can also serve as a synthetic intermediate or reference standard for metabolite identification studies, as N-demethylation is a common Phase I metabolic pathway for N-methylated benzimidazoles [2].

Negative Control Validation Studies: Testing Whether Observed RAF265 Effects Are N-Methyl-Dependent

Investigators seeking to establish whether a biological effect observed with parent RAF265 is dependent on the N-methyl substituent (and by inference, on the full nanomolar binding affinity it enables) can use the derivative as a structurally proximal negative control. The ~100–300-fold potency gap between parent (biochemical IC50 3–60 nM) and derivative (5–10 μM) [1][2] means that biological responses persisting at equimolar concentrations of both compounds are unlikely to be mediated through the same high-affinity RAF binding mode. This experimental design requires careful concentration matching and should include additional controls (e.g., structurally unrelated RAF inhibitors) to rule out off-target effects at the micromolar concentrations where the derivative is active.

Physicochemical Profiling and Formulation Development for Benzimidazole-Based Kinase Inhibitors

The distinct solubility profile of the Raf265 derivative—particularly its ~2–3× higher ethanol solubility (101 mg/mL vs 28–45 mg/mL for parent RAF265 [1][2])—makes it a useful comparator in formulation and physicochemical profiling studies of the imidazo-benzimidazole chemotype. Both compounds share high lipophilicity (cLogP > 5, ALogP = 6.263 for the derivative) and near-zero aqueous solubility . Systematic comparison of dissolution behavior, solid-state properties, and excipient compatibility between the N-methyl and N-desmethyl analogs can inform formulation strategies for this scaffold class without consuming quantities of the more expensive clinical-grade parent compound.

Kinase Assay Development and Selectivity Panel Benchmarking

The Raf265 derivative can serve as a tool compound for developing and benchmarking RAF kinase biochemical assays, particularly for distinguishing signal from noise in high-throughput screening (HTS) formats. Because the derivative's micromolar activity (5–10 μM) places it near the typical hit-identification threshold in many HTS campaigns, it can be used as a 'weak positive' control to calibrate assay sensitivity, Z'-factor determination, and hit-picking thresholds [1]. Additionally, including the derivative alongside parent RAF265 in kinase selectivity panels can help establish structure-selectivity relationships and identify kinases whose inhibition is particularly sensitive to the N-methyl substituent, informing future medicinal chemistry optimization of the scaffold [2].

Quote Request

Request a Quote for Raf265 derivative

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.